(1R)-(-)-Neoisocarvomenthol
CAS No.: 1126-41-6
Cat. No.: VC0223557
Molecular Formula: C6H13NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1126-41-6 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
(1R)-(-)-Neoisocarvomenthol is identified by its CAS Registry Number 1126-41-6, which serves as its unique international identifier in chemical databases and regulatory systems. The compound has a molecular formula of C10H20O with a calculated molecular weight of 156.27 g/mol . Structurally, it belongs to the cyclohexanol family, more specifically classified as 2-methyl-5-(1-methylethyl)-cyclohexanol with the stereochemical designation (1S,2R,5S)- . This stereochemical notation is particularly important as it indicates the compound's three-dimensional configuration at carbon positions 1, 2, and 5.
Physical Properties
Though the search results provide limited information on the physical properties, the compound can be characterized as a monoterpene alcohol derivative with properties typical of this class. Based on its structure and classification, (1R)-(-)-Neoisocarvomenthol likely exists as a colorless to pale yellow liquid or crystalline solid at room temperature, with solubility properties consistent with other monoterpene alcohols.
Stereochemical Significance
The stereochemistry of (1R)-(-)-Neoisocarvomenthol is central to its identity and potential applications. The compound displays three stereogenic centers at positions 1, 2, and 5 of the cyclohexane ring, giving it a defined three-dimensional structure that differentiates it from its stereoisomers. This stereochemical specificity likely influences its biological activity and chemical reactivity, making it potentially valuable in stereoselective synthesis applications.
Synthetic Pathways and Preparation
Supplier | Country | Advantage Rating | Contact |
---|---|---|---|
Service Chemical Inc. | Germany | 71 | sales@chemos-group.com |
This limited supply information suggests that (1R)-(-)-Neoisocarvomenthol occupies a specialized niche in the chemical market, likely serving research applications and specialty chemical needs rather than large-scale industrial applications.
Analytical Identification and Characterization
For proper identification and characterization of (1R)-(-)-Neoisocarvomenthol, several analytical techniques would be appropriate:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the structure of (1R)-(-)-Neoisocarvomenthol, with characteristic signals expected for:
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The methine hydrogen adjacent to the hydroxyl group
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The methyl and isopropyl substituents
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The cyclohexane ring hydrogen atoms with their specific coupling patterns
Infrared spectroscopy would reveal characteristic absorption bands for the hydroxyl group and C-H stretching vibrations specific to the cyclohexane framework.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly when equipped with chiral stationary phases, would be crucial for assessing the enantiomeric purity of (1R)-(-)-Neoisocarvomenthol and distinguishing it from its stereoisomers.
Optical Rotation
Given its designation as a levorotatory compound, measurement of specific optical rotation would be an essential parameter for confirming the identity and purity of (1R)-(-)-Neoisocarvomenthol samples.
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